Ethyl 2-amino-3-ethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-ethylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group and an ethyl group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-ethylpentanoate can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of ethyl 2-bromo-3-ethylpentanoate with ammonia or an amine under controlled conditions can yield the desired product . The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-ethylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms, which can then be substituted by nucleophiles.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Ethyl 2-amino-3-ethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-ethylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl 2-amino-3-ethylpentanoate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Ethyl propanoate: Similar in structure but with different functional groups, used in various chemical applications
This compound is unique due to the presence of both an amino group and an ester group, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-amino-3-ethylpentanoate, a derivative of 2-amino-3-ethylpentanoic acid, is an organic compound characterized by its molecular formula and structural features that include both an amino group and an ester functional group. This compound is gaining attention for its potential biological activities, particularly in metabolic pathways and enzyme interactions.
Chemical Structure and Properties
The molecular structure of this compound allows it to participate in various biochemical processes. The presence of the amino group enables hydrogen bonding and ionic interactions, which can significantly influence the compound's binding affinity to specific molecular targets. The ester functionality is also crucial, as it may undergo hydrolysis to release active amino acid derivatives, thereby participating in diverse metabolic pathways.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Metabolic Pathways : The compound is involved in metabolic processes, potentially influencing energy production and nutrient utilization.
- Enzyme Interactions : Studies suggest that it can modulate enzyme activities, which could lead to therapeutic applications in medicine.
- Cellular Signaling : this compound may affect cellular signaling pathways, impacting cell growth and differentiation.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. This interaction can lead to modulation of various biochemical effects, including:
- Binding Affinity : The compound's ability to form hydrogen bonds with enzymes enhances its binding affinity, which is critical for its biological activity.
- Hydrolysis : The ester group can be hydrolyzed under physiological conditions, releasing active components that participate in further biochemical reactions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing key characteristics:
Compound Name | Structure Characteristics |
---|---|
Methyl 2-amino-3-methylpentanoate | Contains a methyl group at the third position |
Ethyl 3-amino-4-methylpentanoate hydrochloride | Different arrangement of amino and ester groups |
2-Amino-3-methylpentanoic acid | Lacks the ethyl group at the second position |
This comparison highlights that this compound's specific structural features contribute to its distinct reactivity and potential interactions within biological systems.
Case Studies and Research Findings
Recent studies have focused on the biological effects of this compound:
- Metabolic Studies : Research has demonstrated that this compound can influence metabolic pathways related to amino acid metabolism, suggesting potential applications in nutritional science and metabolic disorders.
- Neurotoxicity Screening : In high-throughput screening assays using human neural stem cells (NSCs), compounds similar to this compound were evaluated for neurotoxic effects. Some showed selective toxicity profiles that could inform the development of neuroprotective agents .
- Therapeutic Applications : Ongoing investigations are examining the potential therapeutic uses of this compound as a precursor in drug development, particularly in synthesizing novel compounds with enhanced biological activity.
Properties
IUPAC Name |
ethyl 2-amino-3-ethylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-7(5-2)8(10)9(11)12-6-3/h7-8H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOMNNGXHFJVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.